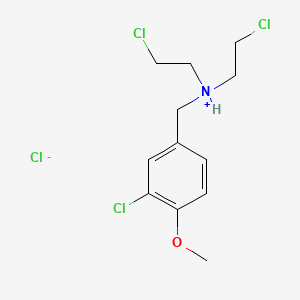![molecular formula C20H24O5 B7810591 ETHYL 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE](/img/structure/B7810591.png)
ETHYL 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE: is a complex organic compound characterized by its intricate molecular structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE typically involves multiple steps, starting with the formation of the core chromene structure
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromene core is valuable in the development of new chemical entities.
Biology: ETHYL 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE has shown potential biological activities, such as anti-inflammatory and antioxidant properties, making it a candidate for further biological studies.
Medicine: In the medical field, this compound may be explored for its therapeutic potential. Its structural similarity to other biologically active chromenes suggests possible applications in drug development.
Industry: The compound's unique properties can be leveraged in various industrial applications, including the production of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism by which ETHYL 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE exerts its effects involves interactions with specific molecular targets and pathways. The chromene core can bind to receptors or enzymes, modulating their activity and leading to biological effects.
Comparación Con Compuestos Similares
ETHYL 2-((4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL)OXY)PROPANOATE
ETHYL 2-((6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO(C)CHROMEN-3-YL)OXY)PROPANOATE
METHYL 2-((4-METHYL-6-OXO-6H-BENZO(C)CHROMEN-3-YL)OXY)PROPANOATE
Uniqueness: ETHYL 2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H,11H-CYCLOHEPTA[C]CHROMEN-3-YL}OXY)PROPANOATE stands out due to its specific structural features, such as the presence of the cyclohepta[c]chromene core and the ethyl propionate group. These features contribute to its unique chemical and biological properties compared to other similar compounds.
Propiedades
IUPAC Name |
ethyl 2-[(4-methyl-6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-4-23-19(21)13(3)24-17-11-10-15-14-8-6-5-7-9-16(14)20(22)25-18(15)12(17)2/h10-11,13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKAQXWRMSSGSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=C(C2=C(C=C1)C3=C(CCCCC3)C(=O)O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[(4-Methyl-2-oxo-2H-1-benzopyran-7-yl)oxy]acetyl]-S-(phenylmethyl)-D-cysteine](/img/structure/B7810533.png)

![{2-Amino-1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl}(phenyl)methanone](/img/structure/B7810542.png)
![4-{2-[(naphthalen-1-yl)amino]-1,3-thiazol-4-yl}benzene-1,2-diolhydrochloride](/img/structure/B7810544.png)

![N'-[1-(4-aminophenyl)ethylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B7810561.png)


![Methyl 2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B7810590.png)
acetate](/img/structure/B7810599.png)
acetate](/img/structure/B7810604.png)
